molecular formula C11H23ClN2O2 B1520859 tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride CAS No. 1159826-67-1

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Cat. No. B1520859
CAS RN: 1159826-67-1
M. Wt: 250.76 g/mol
InChI Key: BIBCIACSFRCABS-UHFFFAOYSA-N
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Description

Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, also known as TBCH, is a synthetic compound used in organic synthesis and laboratory experiments. It is a colorless, water-soluble, crystalline solid with an empirical formula of C7H15ClN2O2. TBCH is a carbamate derivative of piperidine, a heterocyclic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. TBCH is a versatile reagent used in organic synthesis and laboratory experiments, and is also used in the synthesis of other compounds, such as amino acids and peptides.

Scientific Research Applications

Photocatalyzed Amination Reactions

A photoredox-catalyzed amination of o-hydroxyarylenaminones utilizing a precursor closely related to tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride was developed. This method allows for the assembly of 3-aminochromones under mild conditions, showcasing the potential of this compound in facilitating novel synthetic pathways for complex organic molecules (Wang et al., 2022).

Lewis Pair Chemistry

Research on aluminum and gallium hydrazides, which involve derivatives of piperidine similar to tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, demonstrates their role as active Lewis pairs capable of C-H bond activation. This underscores the compound's relevance in the development of new catalysts for organic synthesis (Uhl et al., 2016).

Antibacterial and Anthelmintic Activities

A study focused on the synthesis, characterization, and biological evaluation of a compound structurally related to tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride revealed its potential for developing new antibacterial and anthelmintic agents. The research highlights the importance of structural modifications to enhance biological activity (Sanjeevarayappa et al., 2015).

Synthetic Methodologies and Drug Development

Another study detailed the synthesis of a key intermediate for Vandetanib, showcasing the role of tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride in the synthesis of pharmaceuticals. This work highlights the compound's utility in creating intermediates crucial for drug development processes (Wang et al., 2015).

Lithiation and Functionalization

Research on the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives, including tert-butyl (piperidin-3-ylmethyl)carbamate, demonstrated their utility in regioselective synthesis. This study shows the compound's importance in selective organic transformations (Smith et al., 2013).

properties

IUPAC Name

tert-butyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBCIACSFRCABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662436
Record name tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

CAS RN

1159826-67-1
Record name tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N-Boc-aminomethyl piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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